3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system known for diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .
- Thiazolidinone substituent: The 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group introduces sulfur and nitrogen heteroatoms, which may enhance binding to biological targets .
- Substituent variations: The Z-configuration of the methylidene bridge and the dipropylamino group at position 2 likely influence solubility, steric interactions, and electronic properties .
Properties
Molecular Formula |
C23H30N4O2S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O2S2/c1-5-8-13-26-22(29)18(31-23(26)30)14-17-20(25(11-6-2)12-7-3)24-19-10-9-16(4)15-27(19)21(17)28/h9-10,14-15H,5-8,11-13H2,1-4H3/b18-14- |
InChI Key |
DUSJEQQSAQRZJF-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Features:
- Thiazolidine Moiety : Implicated in biological activity.
- Pyridopyrimidine Core : Enhances interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits promising antimicrobial , antiviral , and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which modulate their activity to produce various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : May inhibit enzymes involved in cancer cell proliferation.
- Viral Replication Disruption : Targets viral proteins to hinder replication processes.
General Synthesis Steps:
- Preparation of Thiazolidinone Ring : Involves the formation of the thiazolidine structure.
- Formation of Pyrido[1,2-a]pyrimidin-4-one Core : Key steps include cyclization reactions under controlled conditions.
Applications in Research
Given its diverse biological activities, this compound has several applications across different fields:
Pharmaceutical Development
- Investigated for potential use in developing new antimicrobial and anticancer therapies.
- Studies focus on its efficacy against resistant strains of bacteria and various cancer cell lines.
Biochemical Research
- Used in studies exploring enzyme inhibition mechanisms.
- Serves as a tool for understanding viral replication pathways and potential therapeutic targets.
Case Studies
Recent studies have documented the compound's effectiveness in specific applications:
- Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Research indicated that it could induce apoptosis in cancer cells through enzyme inhibition pathways.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its closest analogs:
Key Observations:
- Thiazolidinone substituents: The butyl vs.
- Amino group modifications: Dipropylamino (target) vs. ethylamino or benzylamino (analogs) may modulate solubility and receptor affinity .
- Core scaffold differences: Pyrido-pyrimidinones (target) vs. pyrazolo-pyrimidinones (10a) exhibit distinct electronic profiles, impacting bioactivity .
Hypothesized Bioactivity
Based on analogs:
- Antimicrobial activity: Thiazolidinones with sulfur moieties exhibit broad-spectrum activity against Gram-positive bacteria .
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₂₂N₄O₂S
- Molecular Weight : Approximately 542.8 g/mol
Structural Features
The compound features a heterocyclic structure with:
- A thiazolidine ring.
- A pyrido[1,2-a]pyrimidinone moiety.
- Functional groups such as thioxo and amino groups that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups allows for:
- Hydrogen bonding : Facilitating interactions with biological macromolecules.
- Covalent bonding : Potentially modifying the activity of target proteins.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity
- The compound has shown potential antimicrobial effects against various pathogens, including bacteria and fungi. Studies suggest that it may inhibit bacterial growth through interference with metabolic pathways.
-
Anti-inflammatory Effects
- It has been identified as a potential anti-inflammatory agent, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
-
Anticancer Potential
- Preliminary studies indicate that the compound may possess anticancer properties by targeting specific cancer cell lines and inhibiting tumor growth through apoptosis induction.
Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives of thiazolidinones reported that compounds similar to the target molecule exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in low micromolar ranges .
Study 2: Anti-inflammatory Activity
In another investigation, derivatives were tested for their ability to inhibit COX enzymes. The results indicated that certain modifications to the thiazolidine structure enhanced anti-inflammatory activity, suggesting a structure-activity relationship that could be exploited in drug design .
Study 3: Anticancer Activity
Research involving molecular docking studies revealed that the compound interacts effectively with protein targets associated with cancer pathways, demonstrating potential as a lead compound for developing new anticancer therapies .
Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | Induction of apoptosis |
Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
